molecular formula C9H13NO B13178355 1-Amino-1-cyclopropylhex-5-yn-2-one

1-Amino-1-cyclopropylhex-5-yn-2-one

Cat. No.: B13178355
M. Wt: 151.21 g/mol
InChI Key: LWOUKTFXGOQZSK-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylhex-5-yn-2-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropylhex-5-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Amino-1-cyclopropylhex-5-yn-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-cyclopropylhex-5-yn-2-one is unique due to its combination of an amino group, a cyclopropyl group, and an alkyne moiety. This combination provides distinct reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-amino-1-cyclopropylhex-5-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h1,7,9H,3-6,10H2

InChI Key

LWOUKTFXGOQZSK-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C(C1CC1)N

Origin of Product

United States

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